molecular formula C23H23N3O5 B241466 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one

Katalognummer B241466
Molekulargewicht: 421.4 g/mol
InChI-Schlüssel: FLGRHKODIOTUGV-XUTLUUPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one, also known as TAK-915, is a novel drug candidate that has gained attention for its potential therapeutic applications in the treatment of cognitive disorders. TAK-915 belongs to a class of drugs called positive allosteric modulators (PAMs) that target the GABA-A receptor, a neurotransmitter receptor that plays a crucial role in regulating brain activity.

Wirkmechanismus

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one acts as a positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in regulating brain activity. GABA-A receptors are ionotropic receptors that are permeable to chloride ions. When GABA binds to the receptor, it opens the chloride channel, leading to an influx of chloride ions into the neuron, which hyperpolarizes the cell and reduces its excitability. PAMs like 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one enhance the activity of GABA-A receptors by binding to a site on the receptor that is distinct from the GABA binding site. This results in an increase in the affinity of the receptor for GABA, leading to an increase in the inhibitory effect of GABA on neuronal activity.
Biochemical and Physiological Effects:
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its cognitive-enhancing effects, 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been found to increase the amplitude of GABAergic inhibitory postsynaptic currents in neurons. This suggests that 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one enhances the inhibitory effect of GABA on neuronal activity. 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to increase the number of GABA-A receptors on the cell surface, which may contribute to its cognitive-enhancing effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one is that it has shown promising results in preclinical studies as a cognitive enhancer. This makes it an attractive candidate for further research into its therapeutic potential for the treatment of cognitive disorders. However, one limitation of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one is that its mechanism of action is not fully understood. Further research is needed to elucidate the precise molecular mechanisms by which 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one enhances cognitive function.

Zukünftige Richtungen

There are several future directions for research on 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research could focus on the development of more potent and selective PAMs that target the GABA-A receptor. Another area of research could investigate the potential therapeutic applications of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to understand the molecular mechanisms by which 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one enhances cognitive function.

Synthesemethoden

The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that starts with the reaction of 3-methoxybenzoyl chloride with 5-methyl-2-furancarboxylic acid to form the corresponding acid chloride. The acid chloride then undergoes a reaction with 1,3-diaminopropane to form the intermediate diamide. The diamide is then subjected to a cyclization reaction to form the pyrrolone ring. The final step involves the introduction of the imidazole moiety through a condensation reaction with 1H-imidazole-1-carbaldehyde.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been the subject of several preclinical studies that have demonstrated its potential as a cognitive enhancer. In a study conducted on rats, 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one was found to improve cognitive function in a dose-dependent manner. Another study showed that 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one was able to improve memory consolidation in rats. These findings suggest that 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one may have therapeutic potential for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

Eigenschaften

Molekularformel

C23H23N3O5

Molekulargewicht

421.4 g/mol

IUPAC-Name

(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H23N3O5/c1-15-7-8-18(31-15)20-19(21(27)16-5-3-6-17(13-16)30-2)22(28)23(29)26(20)11-4-10-25-12-9-24-14-25/h3,5-9,12-14,20,27H,4,10-11H2,1-2H3/b21-19+

InChI-Schlüssel

FLGRHKODIOTUGV-XUTLUUPISA-N

Isomerische SMILES

CC1=CC=C(O1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CCCN4C=CN=C4

SMILES

CC1=CC=C(O1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCCN4C=CN=C4

Kanonische SMILES

CC1=CC=C(O1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCCN4C=CN=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.